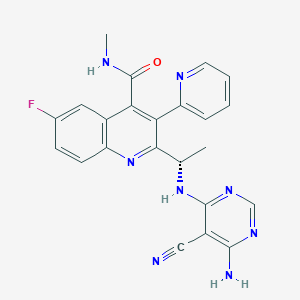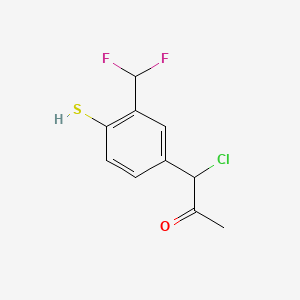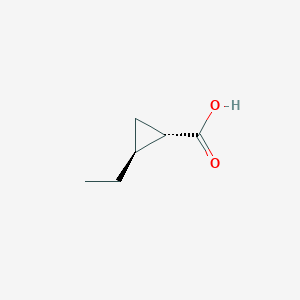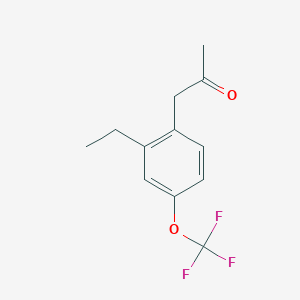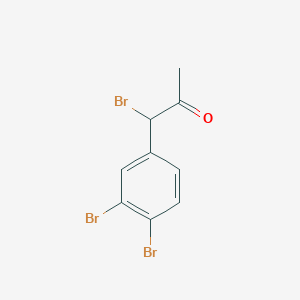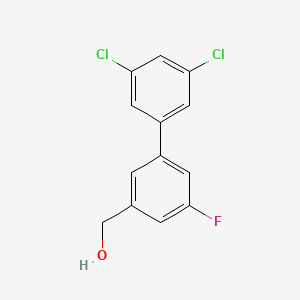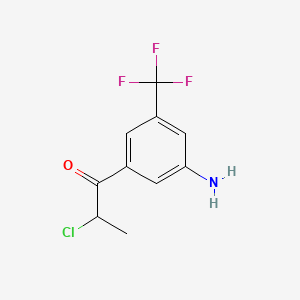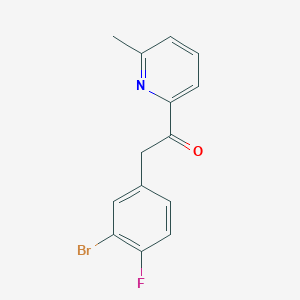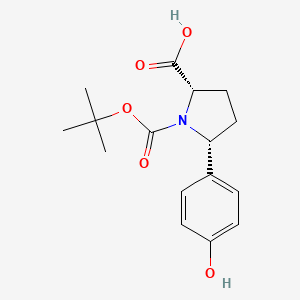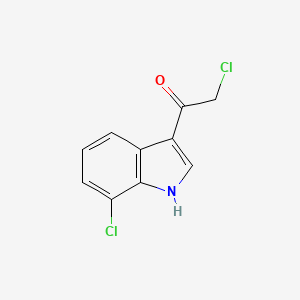
1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H14F2O3 It is a derivative of propiophenone, characterized by the presence of difluoromethoxy and ethoxy groups attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one typically involves the introduction of difluoromethoxy and ethoxy groups onto a phenyl ring, followed by the formation of the propiophenone structure. One common method involves the reaction of 2-(Difluoromethoxy)phenol with ethyl bromide in the presence of a base to form 2-(Difluoromethoxy)-5-ethoxyphenol. This intermediate is then subjected to Friedel-Crafts acylation using propionyl chloride and a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s difluoromethoxy and ethoxy groups can influence its binding affinity and selectivity towards enzymes or receptors. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways and exerting its effects .
Comparación Con Compuestos Similares
1-(2-(Difluoromethoxy)phenyl)propan-1-one: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one: Contains a mercapto group instead of an ethoxy group, potentially altering its chemical properties and applications.
Uniqueness: 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one is unique due to the presence of both difluoromethoxy and ethoxy groups, which can enhance its solubility, stability, and reactivity compared to similar compounds
Propiedades
Fórmula molecular |
C12H14F2O3 |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
1-[2-(difluoromethoxy)-5-ethoxyphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O3/c1-3-10(15)9-7-8(16-4-2)5-6-11(9)17-12(13)14/h5-7,12H,3-4H2,1-2H3 |
Clave InChI |
ZLEWLJGEDGWKQI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)OCC)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


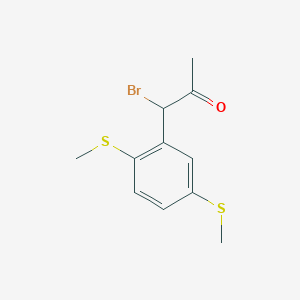
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)
